Methyl 2-isopropylhydrazinecarboxylate
Description
Methyl 2-isopropylhydrazinecarboxylate is a hydrazine derivative featuring a methyl ester group and an isopropyl substituent on the hydrazine backbone. The compound’s reactivity is influenced by the ester group and the steric effects of the isopropyl moiety, which may modulate its nucleophilicity and stability .
Properties
Molecular Formula |
C5H12N2O2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
methyl N-(propan-2-ylamino)carbamate |
InChI |
InChI=1S/C5H12N2O2/c1-4(2)6-7-5(8)9-3/h4,6H,1-3H3,(H,7,8) |
InChI Key |
SCYVEOMNIWOSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NNC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related hydrazinecarboxylates, emphasizing physicochemical properties, synthesis, and applications. Key analogs include tert-butyl 2-isopropylhydrazinecarboxylate and ethyl carbazate derivatives , as inferred from the evidence.
Table 1: Physicochemical and Functional Comparison
*Estimated based on structural similarity to tert-butyl analog.
Key Differences and Trends:
Steric Effects :
- The tert-butyl group in the analog introduces significant steric bulk, which may enhance stability under acidic or basic conditions compared to the methyl variant. This property is critical in protecting-group chemistry .
- The methyl ester likely offers faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance.
For example, tert-butyl 2-isopropylhydrazinecarboxylate is synthesized via Boc-protection strategies, suggesting similar methodologies could apply to the methyl compound .
Thermal and Chemical Stability :
- tert-Butyl esters are generally more resistant to hydrolysis than methyl esters due to the stability of the tert-butyl carbocation intermediate. This makes the tert-butyl analog preferable in multi-step syntheses requiring prolonged reaction conditions .
Commercial Availability: The tert-butyl derivative is marketed as a laboratory reagent (e.g., by Fluorochem and Hairui Chem) in varying quantities (5–100 g), with a purity of 95% . No commercial data are available for the methyl compound, implying it may be a niche or custom-synthesized material.
Limitations and Knowledge Gaps
- Direct experimental data (e.g., melting point, solubility, spectral profiles) for this compound are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs.
- Safety and handling guidelines (e.g., hazard statements) are unavailable for the methyl compound, unlike its tert-butyl analog, which lacks detailed hazard data despite being a commercial product .
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